2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrolo[2,1-c][1,4]benzodiazepine core with a thiazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride, ammonium acetate, and various catalysts.
Introduction of the Thiazole Moiety: The thiazole ring is usually introduced via a condensation reaction involving thioamides and α-haloketones under reflux conditions.
Final Coupling: The final step involves coupling the pyrrolo[2,1-c][1,4]benzodiazepine core with the thiazole moiety using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzodiazepine core.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its benzodiazepine core suggests it could have applications in treating neurological disorders, while the thiazole moiety might confer additional pharmacological properties.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure makes it a candidate for various industrial applications, including the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide likely involves interaction with specific molecular targets in the body. The benzodiazepine core suggests it could interact with GABA receptors, while the thiazole moiety might target other pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetamide: Lacks the thiazole moiety, making it less versatile in terms of chemical reactivity.
N-(1,3-thiazol-2-yl)acetamide: Lacks the benzodiazepine core, reducing its potential biological activity.
Uniqueness
The combination of the benzodiazepine core and the thiazole moiety in 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and potentially interact with multiple biological targets, enhancing its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c22-14(19-17-18-7-9-25-17)10-21-12-5-2-1-4-11(12)15(23)20-8-3-6-13(20)16(21)24/h1-2,4-5,7,9,13H,3,6,8,10H2,(H,18,19,22) |
InChI Key |
TVNLGHXZZKACID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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